(3-Acetamido-4-fluorophenyl)boronic acid
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Overview
Description
(3-Acetamido-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with acetamido and fluorine groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetamido-4-fluorophenyl)boronic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to form 3-nitro-4-fluoroaniline. This intermediate is then reduced to yield 3-amino-4-fluoroaniline.
Acetylation: The amino group of 3-amino-4-fluoroaniline is acetylated using acetic anhydride to produce 3-acetamido-4-fluoroaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Acetamido-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The acetamido and fluorine groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
(3-Acetamido-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Acetamido-4-fluorophenyl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable reagent in the study of enzyme inhibition and molecular recognition. The acetamido and fluorine groups further enhance its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the acetamido group.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine substituent instead of the acetamido group.
Uniqueness: (3-Acetamido-4-fluorophenyl)boronic acid is unique due to the presence of both acetamido and fluorine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
(3-acetamido-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4,13-14H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIWQQDEHAMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)NC(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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